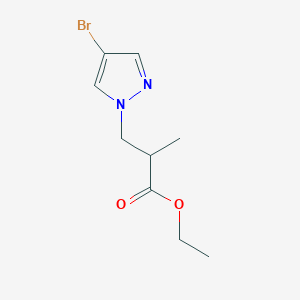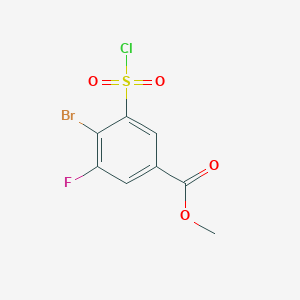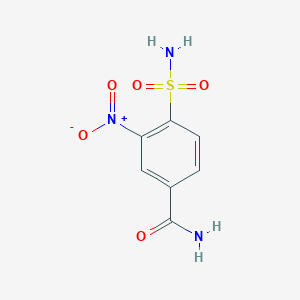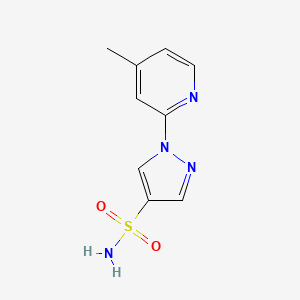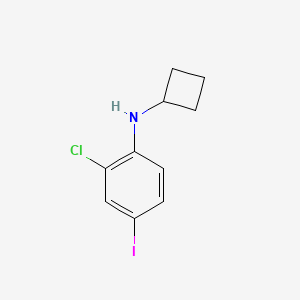
2-chloro-N-cyclobutyl-4-iodoaniline
Übersicht
Beschreibung
2-chloro-N-cyclobutyl-4-iodoaniline is a chemical compound with the molecular formula C10H11ClIN . It is used in scientific research and serves as a crucial building block for synthesizing complex organic molecules .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-cyclobutyl-4-iodoaniline consists of a cyclobutyl group attached to an aniline ring at the 2nd position. The aniline ring has chlorine and iodine substituents at the 2nd and 4th positions respectively .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Carbonylation
2-Iodoaniline derivatives, closely related to 2-chloro-N-cyclobutyl-4-iodoaniline, are used in palladium-catalyzed carbonylation reactions. Depending on the substituents, different compounds are synthesized, including 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b, f][1,5]-diazocine-6,12-dione derivatives. This reaction also yields 2-ketocarboxamides as major products in aminocarbonylation with double carbon monoxide insertion (Ács et al., 2006).
Supramolecular Equivalence
The supramolecular equivalence of halogen groups including chloro, bromo, and iodo in compounds like 4-phenoxyaniline, which is isostructural to 4-iodoaniline, is an area of interest. This equivalence is significant in understanding the structural and chemical properties of such compounds (Dey & Desiraju, 2004).
Photochemical Studies
The photochemistry of haloanilines, including iodoanilines, is studied in various solvents. Understanding the photophysical properties and the reaction pathways from the triplet state of these compounds is crucial for applications in synthetic chemistry and environmental sciences (Freccero et al., 2003).
Synthesis of Indole Derivatives
2-Iodoanilines are utilized in the synthesis of indole derivatives, which are significant in pharmaceutical research. For instance, a six-step synthetic route from 4-chloro-2-methylaniline to indole derivatives has been reported, highlighting the importance of iodoaniline derivatives in complex organic syntheses (Gazvoda et al., 2018).
Nickel-Catalyzed Cyclization
The nickel-catalyzed cyclization of 2-iodoanilines is another application, where these compounds are used to synthesize quinoline derivatives. This method is crucial for creating naturally occurring quinoline derivatives (Korivi & Cheng, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-cyclobutyl-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClIN/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDGRMZKVXAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclobutyl-4-iodoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)
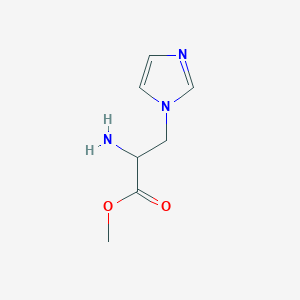

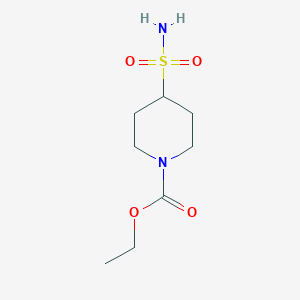
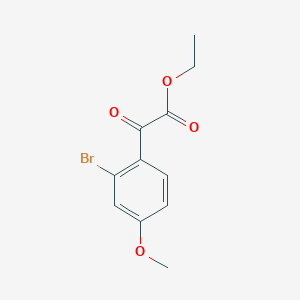
![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
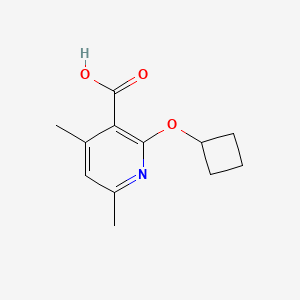
![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)
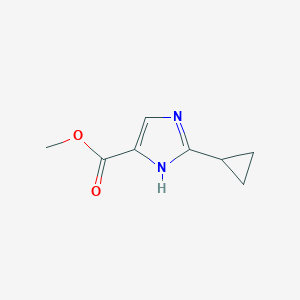
![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)
